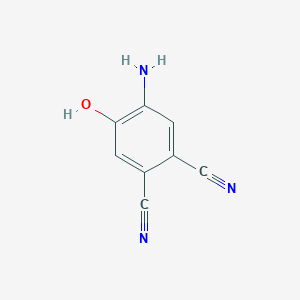
4-amino-5-hydroxyphthalonitrile
説明
4-amino-5-hydroxyphthalonitrile is an organic compound that belongs to the class of phthalonitrile derivatives. It is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and dimethyl sulfoxide. The compound has been extensively studied for its potential applications in the field of material science, organic synthesis, and medicinal chemistry.
作用機序
The mechanism of action of 4-amino-5-hydroxyphthalonitrile is not well understood. However, studies have suggested that the compound may act as a nucleophile, reacting with electrophilic compounds to form covalent bonds. It has also been suggested that the compound may act as a radical scavenger, protecting cells from oxidative damage.
Biochemical and Physiological Effects:
Research has shown that this compound has potential antioxidant and anti-inflammatory properties. Studies have also suggested that the compound may have neuroprotective effects, protecting neurons from oxidative damage and apoptosis. However, further research is needed to fully understand the biochemical and physiological effects of the compound.
実験室実験の利点と制限
One advantage of using 4-amino-5-hydroxyphthalonitrile in lab experiments is its high solubility in organic solvents, which makes it easy to handle and manipulate. However, one limitation is that the compound is relatively expensive and may not be readily available in large quantities.
将来の方向性
There are several future directions for research on 4-amino-5-hydroxyphthalonitrile. One area of interest is its potential applications in the field of medicinal chemistry. Studies have suggested that the compound may have therapeutic potential for the treatment of neurodegenerative diseases, cancer, and inflammation. Another area of interest is the synthesis of new derivatives of the compound with improved properties, such as increased solubility and bioavailability. Additionally, research could focus on the development of new methods for the synthesis of the compound, which could lead to more efficient and cost-effective production.
In conclusion, this compound is an organic compound that has potential applications in the fields of material science, organic synthesis, and medicinal chemistry. While much is still unknown about the compound's mechanism of action and physiological effects, research has suggested that it may have antioxidant and anti-inflammatory properties and may have therapeutic potential for the treatment of various diseases. Further research is needed to fully understand the compound's potential and to develop new methods for its synthesis and application.
科学的研究の応用
4-amino-5-hydroxyphthalonitrile has been widely used in scientific research for its potential applications in the field of material science, organic synthesis, and medicinal chemistry. The compound has been used as a building block for the synthesis of various organic compounds, including phthalocyanines, porphyrins, and dendrimers. It has also been used as a precursor for the synthesis of polymeric materials, such as polyimides and polyamides.
特性
IUPAC Name |
4-amino-5-hydroxybenzene-1,2-dicarbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O/c9-3-5-1-7(11)8(12)2-6(5)4-10/h1-2,12H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDUTTZAEJKPLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)O)C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}indoline](/img/structure/B4331065.png)

![1-{[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]methyl}-3-methylpiperidine](/img/structure/B4331078.png)
![4-{[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]methyl}morpholine](/img/structure/B4331084.png)

![2-amino-4-{4-[(3-chlorobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-3-carbonitrile](/img/structure/B4331114.png)
![2-amino-4-[4-(benzyloxy)phenyl]-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-3-carbonitrile](/img/structure/B4331120.png)

![ethyl 2-({[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4331136.png)
![3-[(2-ethoxyphenyl)amino]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one](/img/structure/B4331153.png)
![2-amino-4-{4-[(2-chlorobenzyl)oxy]phenyl}-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-3-carbonitrile](/img/structure/B4331160.png)
![2-amino-4-{4-[(4-fluorobenzyl)oxy]phenyl}-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-3-carbonitrile](/img/structure/B4331167.png)
![2-[2'-amino-3'-cyano-1'-(dimethylamino)-2,5'-dioxo-5',6',7',8'-tetrahydro-1'H-spiro[indole-3,4'-quinolin]-1(2H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4331173.png)
![10-methyl-2,10-dihydro[1,2,4]triazino[4,3-a]benzimidazole-3,4-dione](/img/structure/B4331192.png)